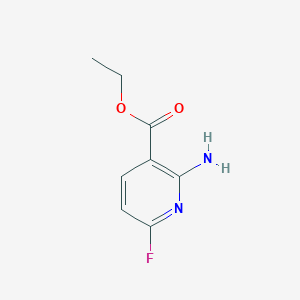

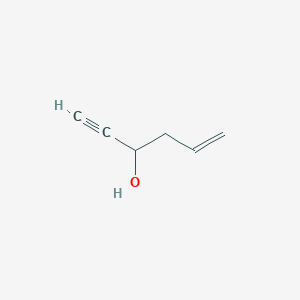

![molecular formula C24H22N2O3 B14151638 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one CAS No. 71639-08-2](/img/structure/B14151638.png)

3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one

Overview

Description

3’,6’-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a synthetic organic compound known for its vibrant fluorescence. It belongs to the family of xanthene dyes, which are widely used in various scientific and industrial applications due to their intense coloration and fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves a stepwise chemical redox cycling process. One common method starts with pyronin Y as the precursor. The reaction involves the use of sodium phosphate tribasic dodecahydrate and N-methyl-2-pyrrolidone (NMP) as solvents. The mixture is heated to 110°C and stirred for several hours. Iodine is then added to the solution, resulting in a color change to purple, indicating the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3’,6’-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has a wide range of scientific research applications:

Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

Biology: Employed in biological staining to visualize cellular structures and processes.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the manufacturing of fluorescent inks, paints, and textiles.

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. When exposed to light, the electrons in the molecule are excited to higher energy levels. As the electrons return to their ground state, they emit light, resulting in fluorescence. This property is harnessed in various applications to visualize and detect specific targets.

Comparison with Similar Compounds

Similar Compounds

Rhodamine B: Another xanthene dye with similar fluorescence properties but different chemical structure.

Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.

Eosin Y: A xanthene dye used in biological staining with distinct spectral properties.

Uniqueness

3’,6’-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is unique due to its specific chemical structure, which imparts distinct fluorescence characteristics. Its ability to undergo various chemical modifications makes it versatile for different applications.

Properties

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSMXGVMUDVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910299 | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71639-08-2, 107347-53-5 | |

| Record name | NSC243811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

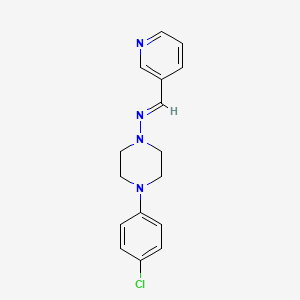

![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)

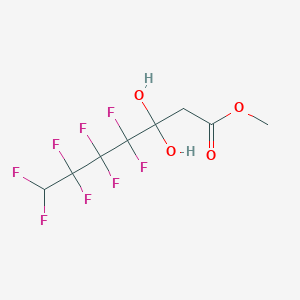

![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)

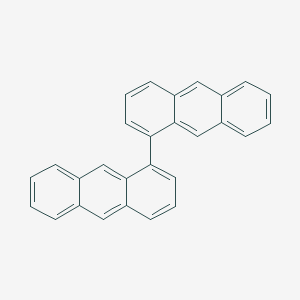

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)

![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)

![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)